Physicochemical Properties of 2,3,5,6-Tetrabromo-4-methylphenol: A Foundation for Understanding Solubility
Physicochemical Properties of 2,3,5,6-Tetrabromo-4-methylphenol: A Foundation for Understanding Solubility
An In-depth Technical Guide to the Solubility of 2,3,5,6-Tetrabromo-4-methylphenol
For the modern researcher, scientist, and drug development professional, a comprehensive understanding of a compound's solubility is a cornerstone of successful formulation and application. This guide provides a detailed exploration of the solubility characteristics of 2,3,5,6-tetrabromo-4-methylphenol, a halogenated phenol of significant interest. Moving beyond a simple data sheet, this document delves into the theoretical underpinnings of its solubility, provides a robust experimental protocol for its determination, and discusses its relevance in various research and development contexts.
A molecule's solubility is intrinsically linked to its physicochemical properties. For 2,3,5,6-tetrabromo-4-methylphenol, these properties paint a clear picture of a lipophilic compound with expectedly low aqueous solubility.
| Property | Value | Source |
| Molecular Formula | C₇H₄Br₄O | [1][2] |
| Molecular Weight | 423.72 g/mol | [1][2] |
| Appearance | Off-white to beige-brown crystalline needles | [2] |
| Melting Point | 195-200 °C | [2] |
| Boiling Point | 327.4 °C at 760 mmHg | [2] |
| Calculated XLogP3 | 4.7 | |
| Topological Polar Surface Area | 20.2 Ų | |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
The high molecular weight and the presence of four bromine atoms contribute significantly to the molecule's lipophilicity. This is quantitatively expressed by the calculated XLogP3 of 4.7, which indicates a strong preference for non-polar environments over aqueous ones. The single hydroxyl group, capable of acting as both a hydrogen bond donor and acceptor, provides a degree of polarity, but this is largely overshadowed by the extensive bromination of the aromatic ring.
Predicted Solubility Profile: A Theoretical Framework
Based on the principle of "like dissolves like," we can predict the solubility of 2,3,5,6-tetrabromo-4-methylphenol in various solvent classes.
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Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Due to its high lipophilicity and low polarity, the solubility in water is expected to be very low. In alcohols like ethanol and methanol, the solubility will likely be higher than in water due to the presence of the alkyl chains which can interact with the non-polar regions of the molecule.
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Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile): These solvents are generally good at dissolving a wide range of compounds. While the lack of hydrogen bonding donation capability might limit interactions with the hydroxyl group, the overall polarity of these solvents should allow for moderate to good solubility of 2,3,5,6-tetrabromo-4-methylphenol.
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Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): Given the highly non-polar nature of the tetrabrominated aromatic ring, the compound is expected to exhibit its highest solubility in these types of solvents. The van der Waals forces between the solvent and the large, hydrophobic surface of the molecule will be the primary driving force for dissolution.
The following diagram illustrates the logical relationship between the physicochemical properties and the predicted solubility of 2,3,5,6-tetrabromo-4-methylphenol.
Caption: Relationship between physicochemical properties and predicted solubility.
Experimental Determination of Solubility: A Validated Protocol
To obtain quantitative solubility data, a robust and reproducible experimental method is essential. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[3][4]
Principle
An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined analytically.
Materials and Equipment
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2,3,5,6-Tetrabromo-4-methylphenol (purity ≥98%)
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Selected solvents (HPLC grade or higher)
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Analytical balance (± 0.1 mg)
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Vials with screw caps (e.g., 20 mL scintillation vials)
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Constant temperature shaker bath or incubator
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Syringe filters (e.g., 0.45 µm PTFE)
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Volumetric flasks and pipettes
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High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
Step-by-Step Protocol
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Preparation: Accurately weigh an excess amount of 2,3,5,6-tetrabromo-4-methylphenol into a series of vials. The exact amount should be sufficient to ensure a solid phase remains after equilibration.
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Solvent Addition: Add a precise volume of the chosen solvent to each vial.
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Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.
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Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.
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Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.
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Dilution: If necessary, accurately dilute the filtered supernatant with the same solvent to bring the concentration within the linear range of the analytical method.
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Analysis: Analyze the concentration of 2,3,5,6-tetrabromo-4-methylphenol in the diluted samples using a validated HPLC method or another suitable analytical technique.
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Quantification: Calculate the solubility of the compound in the solvent based on a calibration curve prepared with known concentrations of 2,3,5,6-tetrabromo-4-methylphenol.
The following diagram outlines the experimental workflow for the shake-flask solubility determination.
Caption: Experimental workflow for shake-flask solubility determination.
Applications and Context
Understanding the solubility of 2,3,5,6-tetrabromo-4-methylphenol is crucial for its potential applications. Brominated phenols, in general, are utilized in various fields:
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Flame Retardants: Brominated compounds are widely used as flame retardants in plastics, textiles, and electronic components.
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Biocides and Preservatives: The antimicrobial properties of phenols are enhanced by halogenation, making them effective biocides and preservatives.[5]
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Chemical Intermediates: These compounds serve as versatile building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[5]
The specific solubility data for 2,3,5,6-tetrabromo-4-methylphenol in different solvents is critical for:
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Formulation Development: For its use as a flame retardant or biocide, it needs to be effectively dispersed or dissolved in the host material.
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Reaction Chemistry: When used as a chemical intermediate, its solubility in reaction solvents will dictate the reaction kinetics and product yield.
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Environmental Fate and Toxicology Studies: Understanding its solubility in water is fundamental to assessing its environmental persistence, bioavailability, and potential toxicity.
Conclusion
References
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Angene Chemical, 2,3,5,6-Tetrabromo-4-methylphenol. [Link]
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BioAssay Systems, Solubility Testing – Shake Flask Method. [Link]
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Regulations.gov, MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
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SciELO, Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]
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Dissolution Technologies, Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
